molecular formula C8H9NO B070408 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol CAS No. 183154-63-4

2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol

Cat. No. B070408
CAS RN: 183154-63-4
M. Wt: 135.16 g/mol
InChI Key: HRPXCACMOMJATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, also known as DHP or methanopyrrolidine, is a heterocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in the field of drug discovery. DHP is a bicyclic compound that contains a pyrrolizidine ring system fused with a cyclopropane ring, which confers its unique properties.

Scientific Research Applications

2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been studied extensively for its potential applications in drug discovery. It has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is not well understood, but it is thought to act through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its antitumor and antiviral properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In addition, 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its unique structure, which confers a range of biological activities. 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol has been shown to have antitumor, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is its relatively complex synthesis method, which may limit its use in large-scale drug discovery efforts.

Future Directions

There are several future directions for the study of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol. One potential area of research is the development of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol, which may lead to the development of more specific and effective drugs. Finally, the potential applications of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol in the treatment of neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol involves the reaction of a cyclopropane derivative with a pyrrolidine derivative under specific conditions. The most commonly used method for the synthesis of 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the 2,3-Dihydro-1,2-methano-1H-pyrrolizin-1-ol product.

properties

CAS RN

183154-63-4

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol

InChI

InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2

InChI Key

HRPXCACMOMJATR-UHFFFAOYSA-N

SMILES

C1C2C1(C3=CC=CN3C2)O

Canonical SMILES

C1C2C1(C3=CC=CN3C2)O

synonyms

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI)

Origin of Product

United States

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